Cas no 540501-23-3 ((S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate)

(S)-tert-Butyl 2-(((tert-Butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring both tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS) protecting groups. The Boc group ensures stability under basic conditions, while the TBS moiety provides selective deprotection under mild acidic conditions. The methylene group at the 4-position enhances reactivity for further functionalization, making it a versatile intermediate in organic synthesis, particularly for the construction of complex nitrogen-containing heterocycles. Its stereochemical purity is advantageous for asymmetric synthesis applications. The compound is commonly employed in pharmaceutical and agrochemical research, where controlled reactivity and selective deprotection strategies are critical. Proper handling under inert conditions is recommended due to its sensitivity to moisture and strong acids.
(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate structure
540501-23-3 structure
商品名:(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate
CAS番号:540501-23-3
MF:C17H33NO3Si
メガワット:327.534326314926
MDL:MFCD26405759
CID:5062461

(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • (S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine
    • (S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate
    • MDL: MFCD26405759
    • インチ: 1S/C17H33NO3Si/c1-13-10-14(12-20-22(8,9)17(5,6)7)18(11-13)15(19)21-16(2,3)4/h14H,1,10-12H2,2-9H3/t14-/m0/s1
    • InChIKey: WLPIYVBTSYGOSM-AWEZNQCLSA-N
    • ほほえんだ: [Si](C)(C)(C(C)(C)C)OC[C@@H]1CC(=C)CN1C(=O)OC(C)(C)C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 432
  • トポロジー分子極性表面積: 38.8

(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB591300-100mg
(S)-1-Boc-2-(((t-Butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine; .
540501-23-3
100mg
€756.10 2024-07-24
eNovation Chemicals LLC
D779090-1g
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine
540501-23-3 95%
1g
$980 2025-02-22
abcr
AB591300-250mg
(S)-1-Boc-2-(((t-Butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine; .
540501-23-3
250mg
€1383.90 2024-07-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY248215-1g
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine
540501-23-3 ≥95%
1g
¥7600.0 2023-09-15
eNovation Chemicals LLC
D779090-1g
(S)-1-Boc-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine
540501-23-3 95%
1g
$980 2024-07-20
abcr
AB591300-500mg
(S)-1-Boc-2-(((t-Butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine; .
540501-23-3
500mg
€1917.40 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1581168-1g
Tert-butyl (S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate
540501-23-3 98%
1g
¥7600.00 2024-05-09

(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate 関連文献

(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylateに関する追加情報

(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate and Its Significance in Modern Chemical Biology

The compound with the CAS number 540501-23-3 is a highly specialized molecule that has garnered significant attention in the field of chemical biology. This compound, formally known as (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate, represents a sophisticated example of how structural modifications can lead to novel pharmacological properties. Its unique chemical architecture, featuring a pyrrolidine core with various functional groups, makes it a valuable tool in the development of new therapeutic agents.

In recent years, there has been a growing interest in chiral compounds due to their distinct biological activities compared to their racemic counterparts. The (S)-configuration of the pyrrolidine ring in this compound is particularly noteworthy, as it can significantly influence the compound's interactions with biological targets. This chirality is often exploited in drug design to enhance efficacy and reduce side effects. The use of a tert-butyl group and a tert-butyldimethylsilyl (TBS) protecting group further enhances the stability and reactivity of the molecule, making it suitable for various synthetic applications.

The methylene group at the 4-position of the pyrrolidine ring introduces a site for further functionalization, which can be tailored to target specific biological pathways. This flexibility has made the compound a popular intermediate in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel inhibitors of enzymes involved in cancer metabolism. These inhibitors have shown promise in preclinical studies, highlighting the potential of this scaffold in oncology research.

One of the most intriguing aspects of this compound is its potential application in modulating protein-protein interactions. The pyrrolidine core is known to mimic natural amino acid residues, allowing it to bind to protein surfaces in a manner similar to natural ligands. This property has been leveraged in the development of protease inhibitors, which are crucial for treating various diseases, including HIV and hepatitis C. The TBS group at the 2-position provides an additional layer of control over reactivity, enabling selective modifications without disrupting the overall structure.

Recent advances in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have revealed that the (S)-configuration optimizes binding affinity by correctly positioning key functional groups relative to biological targets. These insights have guided synthetic chemists in optimizing analogs with improved pharmacokinetic profiles. For example, modifications to the ester group at the 1-position have been shown to enhance solubility and bioavailability, making these compounds more suitable for clinical translation.

The role of silyl protecting groups in modern synthetic chemistry cannot be overstated. The TBS group not only protects reactive hydroxyl groups but also influences the electronic properties of the molecule. This has been particularly useful in designing molecules that interact with metal ions, which are essential cofactors for many enzymes. By carefully tuning the electronic environment around these metal binding sites, researchers can develop more potent and selective enzyme inhibitors.

In conclusion, (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate (CAS no: 540501-23-3) is a versatile and highly functional molecule with significant implications for drug discovery and chemical biology. Its unique structural features and chiral configuration make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in modern medicinal chemistry is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:540501-23-3)(S)-tert-Butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-4-methylenepyrrolidine-1-carboxylate
A1027873
清らかである:99%
はかる:1g
価格 ($):953.0